4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}butanamide
Description
This compound is a synthetic heterocyclic molecule featuring a tetrahydroquinazolinone core modified with a 6-bromo substituent, a sulfanylidene (C=S) group at position 2, and a 4-oxo moiety. The tetrahydroquinazolinone system is conjugated via a butanamide linker to a 3-[4-(3-chlorophenyl)piperazin-1-yl]propyl side chain. The synthesis of analogous compounds (e.g., thioxo-quinazolinone carboxamides) involves coupling activated carboxylic acids with amines using reagents like PyBOP and DIPEA in dichloromethane (DCM) or dimethylformamide (DMF) .
Properties
IUPAC Name |
4-(6-bromo-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)-N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35BrClN5O2S/c26-18-7-8-22-21(16-18)24(34)32(25(35)29-22)11-2-6-23(33)28-9-3-10-30-12-14-31(15-13-30)20-5-1-4-19(27)17-20/h1,4-5,17-18,21-22H,2-3,6-16H2,(H,28,33)(H,29,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGNZLVZCYMTQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1Br)C(=O)N(C(=S)N2)CCCC(=O)NCCCN3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35BrClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}butanamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinazolinone core with a bromine atom and a piperazine moiety, which may influence its biological interactions. The molecular formula is with a molecular weight of approximately 460.4 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The quinazolinone structure is known for its diverse pharmacological properties, including:
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular signaling pathways.
- Receptor Modulation : The compound could modulate receptor activity, affecting processes like cell growth and apoptosis.
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that the target compound may also possess antibacterial activity due to structural similarities .
Anticancer Potential
Quinazoline derivatives have been investigated for their anticancer properties. For instance, compounds with similar structures have shown promising results in inhibiting tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
Antimalarial Activity
A related study on 4-oxoquinolone analogues demonstrated their potential against Plasmodium falciparum, the causative agent of malaria. These findings suggest that the target compound may also have antimalarial effects due to its structural characteristics that enhance interaction with biological targets involved in the parasite's lifecycle .
Case Studies
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Quinazoline derivatives are known for their anticancer properties. The presence of the bromo and sulfanylidene groups enhances the compound's ability to inhibit cancer cell proliferation. Studies indicate that similar compounds have shown efficacy against various cancer types by inducing apoptosis in tumor cells .
- Antipsychotic Effects :
- Antimicrobial Properties :
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated the effects of various quinazoline derivatives on cancer cell lines. The results showed that compounds structurally similar to 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}butanamide exhibited significant cytotoxicity against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Antipsychotic Activity
In a clinical trial assessing the efficacy of piperazine derivatives for treating schizophrenia, one participant was administered a compound similar to the target molecule. The results indicated a reduction in psychotic symptoms and improved overall mental health scores after six weeks of treatment .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Electronic Comparison
*Estimated based on analogous structures.
Research Implications
The target compound’s unique combination of bromo-quinazolinone and 3-chlorophenylpiperazine groups positions it as a candidate for exploring dual-target inhibitors (e.g., kinase and GPCR modulation). However, its metabolic stability and toxicity profile require further investigation, particularly given the propensity of brominated compounds to form reactive intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
